molecular formula C18H17NO3 B2721274 N-(4-ethoxyphenyl)-2H-chromene-3-carboxamide CAS No. 887345-93-9

N-(4-ethoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2721274
CAS No.: 887345-93-9
M. Wt: 295.338
InChI Key: LJGMTWBBOMNLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Ethoxyphenyl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative intended for research use only. This compound is of significant interest in medicinal chemistry due to the broad biological activities exhibited by the coumarin scaffold. Related coumarin-3-carboxamide compounds have been investigated as potential selective inhibitors of monoamine oxidase B (MAO-B), a key neurological enzyme target . Furthermore, structural analogs have demonstrated potential as anti-austerity agents by targeting cancer cell tolerance to nutrient starvation, and have been studied in silico for targeting acetylcholinesterase in the context of Alzheimer's disease . The core coumarin structure is also known for its fluorescent properties, suggesting potential applications as a molecular probe in addition to its pharmacological potential . Researchers can utilize this compound to explore these and other mechanisms in biochemical and cellular assays. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-21-16-9-7-15(8-10-16)19-18(20)14-11-13-5-3-4-6-17(13)22-12-14/h3-11H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGMTWBBOMNLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2H-chromene-3-carboxamide typically involves the reaction of 4-ethoxyaniline with 2H-chromene-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain this compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that chromene derivatives, including N-(4-ethoxyphenyl)-2H-chromene-3-carboxamide, exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in cancer cells and inhibit cell proliferation. For example, studies have demonstrated that similar chromene compounds can effectively target tumor cell lines, leading to reduced viability and increased rates of programmed cell death .

Mechanism of Action
The mechanism through which this compound exerts its effects involves interaction with various molecular targets, such as enzymes and receptors. The ethoxy group enhances its binding affinity, while the carboxamide functionality facilitates hydrogen bonding interactions. This dual action allows the compound to modulate the activity of enzymes involved in cancer progression and inflammation.

Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It interacts with specific enzymes that play crucial roles in metabolic pathways, thereby influencing drug metabolism and enhancing therapeutic efficacy. For instance, it has been suggested that this compound may inhibit cytochrome P450 enzymes, which are pivotal in drug metabolism .

Pharmacological Research

Anti-inflammatory Properties
this compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines and modulate immune responses positions it as a potential therapeutic agent for conditions like arthritis and other inflammatory disorders .

Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties, potentially benefiting neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its structural characteristics allow it to cross the blood-brain barrier, facilitating direct action on neural tissues .

Industrial Applications

Synthesis of Dyes and Pigments
In addition to its biological applications, this compound is utilized in the synthesis of dyes and pigments due to its stable chromophoric structure. Its reactivity allows for modifications that enhance color properties, making it valuable in textile and paint industries.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability across multiple tumor types, with a noted induction of apoptosis at specific concentrations (EC50 values). The study concluded that this compound could serve as a lead molecule for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on its anti-inflammatory properties, researchers found that this compound effectively reduced levels of inflammatory markers in vitro. This study highlighted its potential use in formulating treatments for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage. Additionally, it may interact with signaling pathways that regulate inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
  • Structure : Methoxy (–OCH₃) substituent at the phenyl ring’s para position, with a phenethyl linker.
  • The phenethyl linker introduces greater conformational flexibility, which may alter binding affinity in biological systems.
  • Synthesis : Prepared via condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with 4-methoxyphenethylamine under reflux .
N-(4-Sulfamoylphenyl)-2-oxo-2H-chromene-3-carboxamide
  • Structure : Sulfamoyl (–SO₂NH₂) substituent at the phenyl ring’s para position.
  • Enhanced hydrogen-bonding capacity due to –SO₂NH₂, which may improve target engagement in enzyme inhibition.
  • Synthesis : Synthesized via acetic acid-mediated cyclization with sodium acetate as a catalyst .
N-(4-Nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
  • Structure: Nitro (–NO₂) substituent at the phenyl ring’s para position.
  • Key Differences: The nitro group’s electron-withdrawing nature may reduce reactivity in nucleophilic environments compared to ethoxy.
  • Synthesis : One-pot reaction between coumarin derivatives and p-nitroaniline .

Substituent Variations on the Chromene Core

N-(4-Ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
  • Structure : Additional methoxy group at position 6 on the chromene core.
  • Key Differences :
    • The 6-methoxy group increases steric bulk and may enhance π-π stacking interactions in hydrophobic binding pockets.
    • Altered electronic distribution could modulate fluorescence properties, relevant for imaging applications.
  • Identification : Registered under MDL number MFCD01959134 .
6-Ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide
  • Structure : Ethyl group at position 6 and oxo group at position 4 on the chromene core; trifluoromethyl (–CF₃) on the phenyl ring.
  • –CF₃ enhances lipophilicity, improving blood-brain barrier penetration but possibly reducing aqueous solubility.
  • Applications : Structural analogs are explored as kinase inhibitors due to –CF₃’s metabolic resistance .

Biological Activity

N-(4-ethoxyphenyl)-2H-chromene-3-carboxamide, a synthetic compound belonging to the chromene class, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chromene core structure with an ethoxy group attached to a phenyl ring at the nitrogen position. The carboxamide functional group enhances its biological activity. The structural formula can be represented as follows:

N 4 ethoxyphenyl 2H chromene 3 carboxamide\text{N 4 ethoxyphenyl 2H chromene 3 carboxamide}

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : This compound is known to inhibit specific enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation. By inhibiting COX, it may reduce inflammatory responses and associated pain.
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. This includes the generation of reactive oxygen species (ROS) and mitochondrial dysfunction, leading to cell cycle arrest and apoptosis .
  • Interaction with Signaling Pathways : The compound may modulate various signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and nitric oxide (NO) in lipopolysaccharide (LPS)-treated cells, showcasing its potential for treating inflammatory conditions .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cytotoxicity Against Cancer Cell Lines : The compound exhibits cytotoxic effects against multiple cancer cell lines, including those resistant to conventional therapies. For instance, studies have shown that it can bypass P-glycoprotein-mediated drug resistance, making it effective against multidrug-resistant cancer cells .
  • Mechanisms of Action in Cancer Cells :
    • Cell Cycle Arrest : Flow cytometry analyses indicate that this compound induces G2/M phase arrest in cancer cells, leading to apoptosis .
    • ER Stress Induction : It triggers endoplasmic reticulum (ER) stress pathways, which are implicated in the apoptosis of cancer cells .

Case Studies and Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceCell LineIC50 Value (µM)Mechanism of Action
CCRF-CEM10–20Apoptosis induction via ROS generation
CEM/ADR500015–25Bypasses P-glycoprotein-mediated resistance
BV2 Cells20–40Inhibition of IL-6 and NO production
MDA-MB-23123–33G2/M phase arrest and apoptosis

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